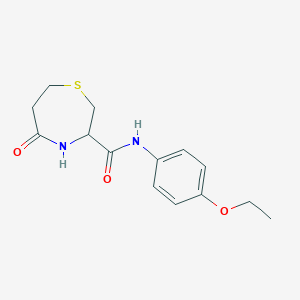

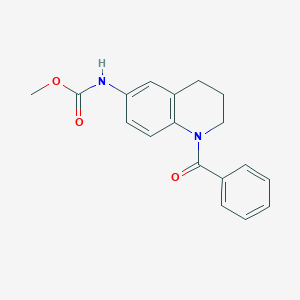

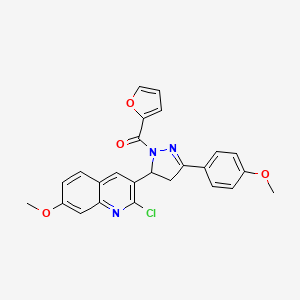

Methyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate” is a chemical compound . It is a derivative of quinoline, which is a class of organic compounds known as hydroquinolines . These are derivatives of quinoline in which at least one double bond in the quinoline moiety are reduced by adding two hydrogen atoms .

科学的研究の応用

Synthesis and Chemical Properties

Cyclopropanation and Heterocyclic System Development

The synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives demonstrates a remarkable cyclopropanation process. This synthesis explores the creation of a doubly constrained 1-aminocyclopropane-1-carboxylic acid system, leading to new types of heterocyclic systems (Szakonyi et al., 2002).

Benzolactam Synthesis

Another study explores the reaction of 1-(2'-bromobenzyl)-2-ethoxycarbonyl-1,2,3,4-tetrahydroisoquinolines with alkyllithium, leading to various addition products and demonstrating the versatile chemistry of tetrahydroisoquinoline derivatives (Orito et al., 2000).

Biological Activities and Potential Applications

Anticancer Properties

The incorporation of the 1,2,3,4-tetrahydroisoquinoline moiety in molecules has been studied for potential anticancer properties. One investigation synthesized substituted 1,2,3,4-tetrahydroisoquinolines, demonstrating a range of biological activities including antitumor and antimicrobial effects, with some analogs showing potent cytotoxicity against breast cancer cell lines (Redda et al., 2010).

Acetylcholinesterase Inhibition

The carbamic acid esters derived from quinolin-6-ol and 1-substituted 1,2,3,4-tetrahydroquinolin-6-ols have been identified as novel inhibitors of acetylcholinesterase. These compounds offer potential for cognitive improvement comparable to standard Alzheimer's disease drugs, highlighting their significance in neuroprotective research (Decker, 2007).

Butyrylcholinesterase Inhibition for Alzheimer's Disease

Optimizing the carbamate structure for longer binding to butyrylcholinesterase has led to the development of selective inhibitors with varying durations of action. These compounds have shown neuroprotective properties in Alzheimer's disease models, suggesting their potential as disease-modifying treatments (Hoffmann et al., 2019).

Antimicrobial Activity

The synthesis of 2-chloro-6-methylquinoline hydrazone derivatives has been investigated for antimicrobial activity. These compounds have demonstrated effectiveness against various bacterial strains, showcasing the potential of quinoline derivatives in addressing antimicrobial resistance (Bawa et al., 2009).

作用機序

Target of Action

Similar compounds such as 1-methyl-1,2,3,4-tetrahydroisoquinoline have been found to interact withTroponin C , a protein found in skeletal and cardiac muscles .

Mode of Action

Related compounds like 1-methyl-1,2,3,4-tetrahydroisoquinoline have shown neuroprotective effects and the ability to antagonize the behavioral syndrome produced by neurotoxins .

Biochemical Pathways

Related compounds have been implicated in unique and complex mechanisms of neuroprotection in various neurodegenerative illnesses of the central nervous system .

Result of Action

Related compounds have shown potential as neuroprotectants and have been found to have a broad spectrum of action in the brain .

Action Environment

It is known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .

特性

IUPAC Name |

methyl N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-23-18(22)19-15-9-10-16-14(12-15)8-5-11-20(16)17(21)13-6-3-2-4-7-13/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDJQWGRWSNCLOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethoxyphenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)

![N-(1-Cyanocyclohexyl)-2-[2-(4-hydroxyoxan-3-yl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2772760.png)

![3,5-dimethyl-6-(pyrrolidine-1-carbonyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2772766.png)

![1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-amine](/img/structure/B2772767.png)

![2-(3-(Diethylamino)propyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2772770.png)

![N-(3-methoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2772775.png)